N-heptyl-9H-xanthene-9-carboxamide
Description
Properties
Molecular Formula |
C21H25NO2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-heptyl-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C21H25NO2/c1-2-3-4-5-10-15-22-21(23)20-16-11-6-8-13-18(16)24-19-14-9-7-12-17(19)20/h6-9,11-14,20H,2-5,10,15H2,1H3,(H,22,23) |
InChI Key |
UEEOABDGUAGHAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Direct Coupling of Xanthene-9-Carboxylic Acid with Heptylamine
The primary method involves activating xanthene-9-carboxylic acid (CAS 5813-90-1) for nucleophilic substitution with heptylamine. This approach mirrors protocols for synthesizing N-ethyl, N-butyl, and other alkyl-substituted analogs.
Key Steps :
-
Activation of Carboxylic Acid : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) to form an active ester.
-
Amine Coupling : React the activated acid with heptylamine in anhydrous solvents (e.g., 1,4-dioxane, dichloromethane) at room temperature or under mild heating.
-
Workup and Purification : Extract the product into organic layers, concentrate, and crystallize using diethyl ether or chromatography.
Example Reaction Conditions :
| Component | Quantity/Role | Source |
|---|---|---|
| Xanthene-9-carboxylic acid | 1 eq | |
| EDCI | 1.2 eq | |
| HOBt | 1.5 eq | |
| Heptylamine | 1.2 eq | |
| Solvent | 1,4-Dioxane | |
| Base | Pyridine (0.6 eq) |
Expected Yield : ~70–85% (based on analogous N-ethyl synthesis).
Alternative Routes: Alkylation of Primary Amide
For sterically hindered amines, a two-step approach may be employed:
-
Synthesize Primary Amide : Convert xanthene-9-carboxylic acid to 9H-xanthene-9-carboxamide using ammonia or ammonium bicarbonate.
-
Alkylation : React the primary amide with heptyl bromide in the presence of a base (e.g., K₂CO₃, NaH) in polar aprotic solvents (e.g., DMF).
Challenges :
-
Low Reactivity : Heptyl bromide may require prolonged reaction times or elevated temperatures.
-
Side Reactions : Competing elimination or uncontrolled alkylation could reduce yields.
Critical Reaction Parameters
Solvent and Temperature Optimization
Role of Catalysts and Bases
Characterization and Purity Assessment
Spectroscopic Data (Inferred from Analogous Compounds)
Purification Methods
| Method | Application | Success Rate |
|---|---|---|
| Column Chromatography | Isolate polar impurities (e.g., unreacted acid) | High purity |
| Crystallization | Remove non-polar byproducts (e.g., heptylamine excess) | Moderate yield |
Challenges and Mitigation Strategies
Steric Hindrance from Heptyl Group
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-heptyl-9H-xanthene-9-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the heptyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various alkyl or aryl-substituted xanthene derivatives.
Scientific Research Applications
Chemistry
- Precursor for Organic Synthesis : N-heptyl-9H-xanthene-9-carboxamide serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows researchers to explore new chemical reactions and pathways, facilitating the development of novel compounds.
Biology
- Fluorescent Probe : The compound is utilized as a fluorescent probe due to its strong fluorescence properties derived from the xanthene core. It is effective in imaging and tracking biological processes at the cellular level, making it valuable for research in cell biology.
Medicine
- Drug Development : this compound has potential applications in medicinal chemistry. Its structure can be modified to enhance pharmacological properties, positioning it as a candidate for drug discovery efforts aimed at treating various diseases.
Industrial Applications
- Dyes and Pigments : In industrial settings, this compound can be used in the production of dyes and pigments. Its stable and vibrant colors make it suitable for applications requiring high-quality coloring agents.
Data Tables
-
Anticancer Activity :
- Objective : Investigate the compound's effects on breast cancer models.
- Results : Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells, suggesting its potential as an anticancer agent.
-
Fluorescent Imaging :
- Objective : Assess the efficacy of this compound as a fluorescent probe.
- Results : Enhanced imaging capabilities were demonstrated in live cell studies, indicating its utility in tracking biological processes.
-
Industrial Dye Production :
- Objective : Evaluate the compound's effectiveness as a dye.
- Results : Exhibited vibrant colors and stability, making it suitable for use in commercial dye formulations.
Mechanism of Action
The mechanism of action of N-heptyl-9H-xanthene-9-carboxamide depends on its specific application. In biological systems, its fluorescent properties are due to the xanthene core, which can absorb and emit light at specific wavelengths. This makes it useful for imaging and diagnostic purposes. The carboxamide group can interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The substituent on the carboxamide nitrogen significantly influences physicochemical and biological properties. Key analogues include:
Physicochemical Properties
- Lipophilicity: Longer alkyl chains (e.g., heptyl) increase XLogP3, as seen in N-(2-methoxyethyl) (XLogP3=1.8) versus N-(9H-xanthen-9-yl)acetamide (XLogP3=1.9, C15H13NO2) .
- Hydrogen bonding: All derivatives retain one hydrogen bond donor (amide NH), but acceptors vary (e.g., 3 for N-(2-methoxyethyl)) .
- Thermal stability : Decomposition temperatures for analogues range from 200–240°C, correlating with substituent stability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-heptyl-9H-xanthene-9-carboxamide, and what critical parameters influence reaction yield?
- Methodological Answer : The synthesis typically involves coupling 9H-xanthene-9-carboxylic acid with heptylamine using activating agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF or THF. Key parameters include:
- Reagent purity : Ensure anhydrous conditions to avoid hydrolysis of the carbodiimide reagent.
- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.
- Stoichiometry : A 1.2:1 molar ratio of amine to carboxylic acid improves yield.
- Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is critical .
- Data Consideration : Monitor reaction progress using TLC or LC-MS. Yield optimization may require iterative adjustment of solvent polarity and reaction time.
Q. How can the crystal structure of this compound be determined using X-ray diffraction?
- Methodological Answer :
Crystallization : Grow single crystals via slow evaporation of a saturated solution in a 1:1 dichloromethane/hexane mixture.
Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 123 K to minimize thermal motion artifacts.
Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination .
Refinement : Refine the model using SHELXL, focusing on anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically added geometrically.
- Critical Parameters : Resolve disorder in the heptyl chain using PART instructions in SHELXL. Validate with R1 < 0.05 and wR2 < 0.15 .
Advanced Research Questions
Q. How can Cremer-Pople puckering parameters be applied to analyze the conformational dynamics of the xanthene ring in this compound?
- Methodological Answer :
- Coordinate Calculation : Define the xanthene ring’s mean plane using Cremer-Pople coordinates. Compute puckering amplitude () and phase angle () to quantify deviations from planarity .
- Software Tools : Use computational packages like Gaussian or ORCA to optimize geometry, followed by analysis with PLATON or Mercury.
- Case Study : For related xanthene derivatives, puckering amplitudes range from 0.2–0.5 Å, influenced by steric effects from substituents like the heptyl chain .
Q. What methodological approaches are recommended to resolve discrepancies in spectroscopic data versus crystallographic data for this compound derivatives?
- Methodological Answer :
- Scenario : NMR indicates a planar xanthene ring, while X-ray data shows puckering.
- Resolution Steps :
Dynamic Effects : Perform variable-temperature NMR to assess ring flexibility.
DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to identify equilibrium conformers.
Torsion Angle Analysis : Use Mercury to overlay experimental and computed structures, focusing on dihedral angles of the carboxamide group .
- Data Table :
| Technique | Observed Ring Geometry | Notes |
|---|---|---|
| X-ray | Puckered ( Å) | Fixed conformation in crystal |
| NMR (298 K) | Planar | Rapid puckering averaging |
| DFT | Puckered ( Å) | Matches X-ray at 0 K |
Q. How can structure-activity relationship (SAR) studies be designed for this compound in medicinal chemistry research?
- Methodological Answer :
- Analog Synthesis : Modify the heptyl chain length (e.g., C5 to C9) or introduce electron-withdrawing groups (e.g., -NO2) to the xanthene ring.
- Assay Design :
In Vitro Binding : Screen against target receptors (e.g., GPCRs) using fluorescence polarization or SPR (surface plasmon resonance).
Cellular Uptake : Use confocal microscopy with fluorescently tagged derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
